molecular formula C8H6N2O2 B179908 Pyrrolo[1,2-b]pyridazine-6-carboxylic acid CAS No. 118768-13-1

Pyrrolo[1,2-b]pyridazine-6-carboxylic acid

Número de catálogo: B179908
Número CAS: 118768-13-1
Peso molecular: 162.15 g/mol
Clave InChI: SLVBZCDHIKVNNN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Pyrrolo[1,2-b]pyridazine-6-carboxylic acid is a fused heterocyclic compound comprising a pyrrole ring fused to a pyridazine moiety, with a carboxylic acid substituent at the 6-position.

Métodos De Preparación

Synthesis from Pyridazine Derivatives

Chichibabin Reaction and Cycloaddition Strategies

The Chichibabin reaction, involving pyridazine and acetylenic esters, is a classical route to pyrrolopyridazines. For example, pyridazine reacts with dimethyl acetylenedicarboxylate (DMAD) under basic conditions to form ester intermediates, which are hydrolyzed to the carboxylic acid. This method, however, often suffers from moderate yields (40–60%) due to competing side reactions .

A more efficient variant employs 1,3-dipolar cycloaddition of pyridazinium N-ylides with acetylenic dipolarophiles. For instance, mesoionic oxazolo[3,2-b]pyridazinium-2-oxides react with diethyl acetylenedicarboxylate to yield ester precursors, which are subsequently saponified. This method achieves regioselectivity >90% and overall yields of 65–75% .

Table 1: Cycloaddition-Based Syntheses

DipolarophileCatalystTemp (°C)Yield (%)Reference
Diethyl acetylenedicarboxylateNone11072
DMADp-TSA10068
PhenylacetyleneCuI8061

Sonogashira Coupling and Intramolecular Cyclization

Modern approaches leverage cross-coupling reactions. A 2011 study demonstrated the use of Sonogashira coupling between 3-chloropyridazine and terminal alkynes, followed by cyclization under acidic conditions. For example, coupling with tert-butyl propiolate afforded a tert-butyl ester intermediate, which was hydrolyzed to the carboxylic acid in 85% yield .

Synthesis from Pyrrole Derivatives

BOC-Protected 1-Aminopyrrole Route

A novel method starting from 1-aminopyrrole involves BOC protection, condensation with α,β-unsaturated ketones, and acid-mediated cyclization. In a representative procedure, BOC-protected 1-aminopyrrole reacts with chalcone derivatives at 110°C in toluene with p-toluenesulfonic acid (p-TSA), yielding dihydropyrrolopyridazines. Subsequent dehydrogenation with DDQ affords the aromatic system, with overall yields of 58–64% .

Carbazate and Chalcone Condensation

A 2014 protocol condenses 2-[2-(4-fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-pentanoic acid phenylamide with tert-butyl carbazate, followed by chalcone addition. This one-pot sequence generates the pyrrolo[1,2-b]pyridazine core in 70% yield after hydrolysis .

Acid Hydrolysis of Ester Precursors

KOH/HCl-Mediated Hydrolysis

A high-yielding procedure (96%) from Ambeed involves saponification of 7-tert-butyl 5,6-dimethyl pyrrolo[1,2-b]pyridazine-5,6,7-tricarboxylate. Heating with aqueous KOH at 60°C overnight, followed by acidification with HCl at 80°C, precipitates the pure carboxylic acid. This method is favored for industrial-scale production due to minimal purification requirements .

Table 2: Hydrolysis Conditions and Yields

Ester PrecursorBaseAcidYield (%)Reference
5,6-Dimethyl tricarboxylateKOHHCl96
Diethyl esterNaOHH2SO489
Phenyl esterLiOHAcOH78

Comparative Analysis of Methods

  • Cycloaddition Routes : Ideal for introducing diverse substituents but require stringent temperature control.

  • Pyrrole-Based Syntheses : Offer better regiocontrol but involve multi-step sequences.

  • Ester Hydrolysis : Most scalable, with near-quantitative yields under optimized conditions .

Análisis De Reacciones Químicas

Substitution Reactions

Pyrrolo[1,2-b]pyridazine-6-carboxylic acid undergoes substitution at reactive positions, primarily influenced by electron-deficient regions in the pyridazine ring.

Reagent Conditions Product Yield Reference
Halogenating agentsDMF, 80°C, 6h3-Bromo-pyrrolo[1,2-b]pyridazine-6-carboxylic acid72%
Nucleophiles (e.g., amines)THF, rt, 12h3-Amino-pyrrolo[1,2-b]pyridazine-6-carboxylic acid65%

Key Findings :

  • Halogenation occurs regioselectively at the 3-position due to electron-withdrawing effects of the carboxylic acid group .
  • Nucleophilic substitutions are facilitated by polar aprotic solvents and mild temperatures .

Cyclization and Ring Expansion

The compound participates in cycloaddition and ring-expansion reactions to form polycyclic derivatives.

3 + 2 Cycloaddition with Acetylenic Dipolarophiles

Reaction with methyl propiolate under mesoionic conditions yields tricyclic derivatives :

Reaction Pathway :

  • Mesoion Formation : Dehydration of the acid in acetic anhydride generates a mesoionic oxazolo-pyridazinone intermediate.
  • Cycloaddition : The mesoion reacts with methyl propiolate, forming a tricyclic adduct.
  • CO₂ Elimination : Stabilization via CO₂ elimination produces pyrrolo[1,2-b]pyridazine-5-carboxylate derivatives.
Dipolarophile Catalyst Product Regioselectivity
Methyl propiolateAcetic anhydrideEthyl 5-methylpyrrolo[1,2-b]pyridazine-6-carboxylate5-position (100%)
Ethyl propiolateAcetic anhydrideEthyl 5-ethylpyrrolo[1,2-b]pyridazine-6-carboxylate5-position (100%)

Mechanistic Insight :
Regioselectivity is confirmed by NMR coupling patterns (e.g., triplet for H-6 at δ 6.8 ppm due to coupling with adjacent CH₂ groups) .

Hydrogenation and Deuteration

Catalytic hydrogenation reduces unsaturated bonds in the pyridazine ring:

Catalyst Conditions Product Selectivity
Pd/C (10%)H₂ (1 atm), EtOH, 25°C, 4h1,2,3,4-Tetrahydro-pyrrolo[1,2-b]pyridazine-6-carboxylic acidPartial saturation (C=N)
PtO₂D₂O, 50°C, 8h3-Deutero-pyrrolo[1,2-b]pyridazine-6-carboxylic acid>90% deuteration

Applications :

  • Saturated derivatives exhibit enhanced solubility and altered pharmacokinetic properties .

Chichibabin Reaction

The Chichibabin pyridazine-alkyne cyclization is a classical method for synthesizing pyrrolo[1,2-b]pyridazines :

General Protocol :

  • React 3,6-dimethylpyridazine with ethyl bromopyruvate in NaHCO₃.
  • Cyclize the intermediate under acidic conditions.

Example :

  • Reaction with bromoacetone yields 2-methoxy-6-methyl-pyrrolo[1,2-b]pyridazine (78% yield) .

Functional Group Interconversion

The carboxylic acid group undergoes standard transformations:

Reaction Reagent Product Yield
EsterificationSOCl₂, MeOHMethyl pyrrolo[1,2-b]pyridazine-6-carboxylate89%
Amide FormationEDC/HOBt, NH₃Pyrrolo[1,2-b]pyridazine-6-carboxamide81%

Key Note :
Ester derivatives are pivotal intermediates for further functionalization (e.g., Suzuki couplings) .

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition with alkenes:

Alkene Conditions Product Quantum Yield
Ethyleneλ = 254 nm, 12hBicyclo[4.2.0]octadiene-fused derivative0.32

Significance :
Photoproducts are explored for optoelectronic applications .

Aplicaciones Científicas De Investigación

Chemistry

Pyrrolo[1,2-b]pyridazine-6-carboxylic acid serves as a crucial building block for synthesizing more complex heterocyclic compounds. It can undergo various chemical reactions, including:

  • Substitution Reactions : Utilizing halogenating agents and nucleophiles.
  • Protonation and Deuteration : Typically performed under acidic or basic conditions.
  • Hydrogenation : Often facilitated by catalysts like palladium on carbon (Pd/C) under hydrogen gas atmosphere.

These reactions allow for the development of derivatives with tailored properties for specific applications in research and industry .

Biological Activities

The compound has been investigated for its biological activities, particularly its cytotoxic effects against cancer cell lines. Studies have shown that derivatives of pyrrolo[1,2-b]pyridazine exhibit:

  • Antitumor Activity : Significant cytotoxic effects against human adenocarcinoma-derived cell lines such as LoVo (colon cancer), SK-OV-3 (ovarian cancer), and MCF-7 (breast cancer). For instance, compounds 5a, 2c, and 5f displayed the highest anti-tumor activity with IC50 values indicating effective inhibition of cell proliferation .
  • Low Toxicity on Non-Cancerous Cells : Testing on plant cells and crustacean models (e.g., Artemia nauplii) indicated low toxicity levels, suggesting potential for safe therapeutic applications .

Medical Applications

Research indicates that derivatives of this compound may have potential as:

  • Antibacterial Agents : Some derivatives have shown promising antibacterial properties.
  • Anti-inflammatory Agents : The compound's structural features may contribute to its efficacy in reducing inflammation.
  • Fluorescent Probes : The unique optical properties make it suitable for use in biosensors and imaging applications in medical diagnostics .

Industrial Applications

The fluorescent properties of this compound make it valuable in the development of:

  • Sensors : Its ability to emit fluorescence can be harnessed in sensor technologies.
  • Lasers and Semiconductor Devices : The compound's electronic properties are advantageous for applications in photonics and optoelectronics.

Case Studies

Several studies highlight the effectiveness of pyrrolo[1,2-b]pyridazine derivatives:

  • Cytotoxicity Evaluation : A study conducted on various human cancer cell lines demonstrated that specific derivatives exhibited dose-dependent cytotoxic effects comparable to conventional chemotherapeutics like cisplatin and doxorubicin .
  • Synthesis Innovations : New synthetic routes have been developed that enhance yield and purity of pyrrolo[1,2-b]pyridazine derivatives through novel cycloaddition methods involving mesoionic compounds. This advancement opens pathways for more efficient production methods in industrial settings .

Mecanismo De Acción

The mechanism of action of pyrrolo[1,2-b]pyridazine-6-carboxylic acid and its derivatives involves interactions with various molecular targets and pathways. For instance, some derivatives exhibit kinase inhibition, which can interfere with cell signaling pathways involved in cancer progression . The exact molecular targets and pathways depend on the specific structure of the derivative and its functional groups.

Comparación Con Compuestos Similares

The biological and physicochemical properties of pyrrolo[1,2-b]pyridazine-6-carboxylic acid are distinct from structurally related heterocycles. Below is a detailed comparison:

Structural Analogs

Pyrrolo[2,1-a]phthalazine

  • Structure : A pyrrole fused to a phthalazine ring.
  • Activity : Bulkier than pyrrolo[1,2-b]pyridazine, leading to reduced antiproliferative activity in phenstatin analogs. Molecular docking suggests steric hindrance limits tubulin polymerization inhibition .
  • Key Difference : The extended aromatic system in phthalazine derivatives reduces compatibility with biological targets compared to the smaller pyridazine core.

Imidazo[1,2-b]pyridazine-6-carboxylic Acid

  • Structure : Replaces the pyrrole ring with an imidazole.
  • Physicochemical Properties: Hydrogen bond donors: 0 (vs. 1 in pyrrolo[1,2-b]pyridazine) . LogP: Higher hydrophobicity due to the imidazole nitrogen atoms.
  • Activity: Limited cytotoxic data in the evidence, but imidazole derivatives are often explored for kinase inhibition due to hydrogen-bonding capabilities.

Pyrrolo[1,2-c]imidazol-5-one and Pyrrolo[1,2-a]imidazol-5-one

  • Structure: Isomeric azapyrrolizinones synthesized via Meldrum’s acid pyrolysis .

Substituent Effects

Substituents at position 2 of pyrrolo[1,2-b]pyridazine significantly influence activity:

Substituent Cytotoxic Activity (NCI-60 Screen) Notes
Methyl Moderate (40–60% lethality) Enhances metabolic stability
4-Chlorophenyl High (>70% lethality) Electron-withdrawing groups improve target affinity
4-Bromophenyl High (>70% lethality) Similar to 4-chlorophenyl
p-Tolyl Moderate (50–60% lethality) Steric effects reduce potency

Physicochemical and Pharmacokinetic Properties

Property This compound Imidazo[1,2-b]pyridazine-6-carboxylic Acid Pyrrolo[2,1-a]phthalazine
Molecular Weight 206.20 g/mol 177.16 g/mol ~300 g/mol (estimated)
Hydrogen Bond Donors 1 0 1
Topological Polar Surface Area 70–80 Ų ~60 Ų ~90 Ų
Solubility Moderate (carboxylic acid enhances polarity) Low (ester derivatives more lipophilic) Poor due to aromatic bulk

Actividad Biológica

Pyrrolo[1,2-b]pyridazine-6-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, cytotoxicity, and potential therapeutic applications, supported by recent research findings and case studies.

Overview of this compound

This compound features a pyrrolo[1,2-b]pyridazine core with a carboxylic acid group at the 6-position. Its molecular weight is approximately 162.15 g/mol. This compound has been studied for various biological activities including antitumor, antibacterial, and anti-inflammatory properties .

The biological activity of this compound appears to be mediated through several biochemical pathways:

  • PARP Inhibition : Derivatives of this compound have been identified as inhibitors of poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair mechanisms. This inhibition can lead to increased sensitivity of cancer cells to chemotherapy agents .
  • Cytotoxicity : The compound exhibits cytotoxic effects against various cancer cell lines. In vitro studies have shown that it can reduce cell viability in colon (LoVo), ovarian (SK-OV-3), and breast (MCF-7) cancer cells in a dose-dependent manner .

Cytotoxicity Studies

Recent studies have quantitatively assessed the cytotoxic effects of pyrrolo[1,2-b]pyridazine derivatives. The following table summarizes key findings from these studies:

CompoundCell LineIC50 (µM)Effectiveness (%)
5aLoVo63.4678.17
5cSK-OV-368.5685.14
2cMCF-778.1883.02
Fluorinated DerivativesVarious>400Low Viability

Notes :

  • The IC50 values indicate the concentration required to inhibit cell growth by 50%.
  • The effectiveness percentages reflect the reduction in cell viability compared to control groups treated with standard chemotherapy agents like doxorubicin and cisplatin.

Case Studies

  • Cytotoxic Evaluation on Human Cell Lines : A study evaluated the cytotoxicity of pyrrolo[1,2-b]pyridazine derivatives on human adenocarcinoma-derived adherent cell lines. The results indicated significant cytotoxicity with IC50 values ranging from 63 µM to over 400 µM depending on the specific derivative and cell line tested .
  • Toxicity Assessment on Non-Human Models : Another study assessed the toxicity of these compounds on Artemia nauplii and Daphnia magna. While some derivatives showed low toxicity (IC50 > 200 µM) on plant cells (Triticum aestivum), others exhibited moderate toxicity in crustacean models, suggesting a selective action profile that may mitigate broader ecological impacts .

Pharmacological Applications

The pharmacological potential of this compound extends beyond cytotoxicity:

  • Antitumor Activity : The compound's ability to inhibit PARP suggests potential applications in cancer therapy, particularly for tumors with BRCA mutations where PARP inhibitors are clinically relevant.
  • Antibacterial and Anti-inflammatory Properties : Preliminary investigations indicate that derivatives may also exhibit antibacterial and anti-inflammatory effects, making them candidates for further exploration in treating infections and inflammatory diseases .

Q & A

Q. What are the established synthetic routes for Pyrrolo[1,2-b]pyridazine-6-carboxylic acid?

Basic
The compound is synthesized via the Chichibabin reaction , where pyridazine derivatives react with brominated esters. For example, 3,6-dimethylpyridazine reacts with ethyl bromopyruvate, followed by cyclization under basic conditions (e.g., NaHCO₃) to yield the ethyl ester, which can be hydrolyzed to the carboxylic acid . Another route involves aromatization of intermediates using p-toluenesulfonic acid (p-TSA) in toluene at 110°C for 25 hours, producing derivatives like 4,7-bis-(4-fluorophenyl)-pyrrolo[1,2-b]pyridazine .

MethodKey Reagents/ConditionsOutcomeReference
Chichibabin reactionEthyl bromopyruvate, NaHCO₃Ethyl ester intermediate
p-TSA aromatizationp-TSA, toluene, 110°C, 25hDehydro derivatives (e.g., 17a-j)

Q. How can computational models assist in understanding the electronic properties of this compound?

Advanced
Quantum mechanical continuum solvation models (e.g., PCM or COSMO) predict solvation effects on electronic properties such as nuclear shielding and optical rotation . These models simulate solvent interactions with the heterocyclic core, aiding in understanding charge distribution and polarizability for applications in catalysis or optoelectronics . For instance, electronic circular dichroism (ECD) calculations could elucidate chirality in derivatives .

Q. What strategies optimize the synthesis yield of Pyrrolo[1,2-b]pyridazine derivatives?

Advanced
Catalytic systems significantly enhance yields:

  • Lewis acids (e.g., FeCl₃, NbCl₅) accelerate cyclization steps by stabilizing transition states .
  • p-TSA promotes aromatization via protonation-dehydration mechanisms, achieving high yields (>80%) for dehydro derivatives .
  • Microwave-assisted synthesis reduces reaction times while maintaining efficiency .

Q. What are the common derivatives of this compound and their applications?

Basic
Key derivatives include:

  • Methyl/ethyl esters : Used as intermediates for further functionalization (e.g., amidation) .
  • 6(5H)-one derivatives : Synthesized via bromohydrin acid treatment, relevant in medicinal chemistry .
  • 4-Ethoxy-3-carboxylic acid : Explored for its bioactivity in patent applications .

Q. How do substituent modifications impact the compound’s physicochemical properties?

Advanced
Substituents alter solubility, electronic properties, and bioactivity:

  • Electron-withdrawing groups (e.g., -Cl, -F) enhance stability and intermolecular interactions, critical for solid-state optoelectronics .
  • Bulkier substituents (e.g., isopropyl) reduce solubility but improve crystallinity, aiding purification .
  • Carboxylic acid derivatives exhibit pH-dependent solubility, enabling controlled drug release .

Q. What role does this compound play in developing heterocyclic frameworks for organic electronics?

Advanced
Pyrrolo[1,2-b]pyridazines are 10 π-electron aromatic systems with tunable optoelectronic properties. Their fused heterocyclic core enables:

  • High charge mobility : Potential use in organic field-effect transistors (OFETs) .
  • Aggregation-induced emission (AIE) : Solid-state luminescence for OLEDs .
  • Two-photon absorption : Applications in nonlinear optics .

Q. What are the challenges in purifying this compound?

Basic
Purification hurdles include:

  • High polarity : Requires reverse-phase chromatography or ion-exchange resins .
  • Byproduct formation : Recrystallization from ethanol/water mixtures removes unreacted intermediates .
  • Sensitivity to pH : Acidic conditions may protonate the carboxylic acid, complicating isolation .

Q. How is structural confirmation achieved for novel derivatives?

Advanced

  • NMR spectroscopy : 1^1H/13^{13}C NMR identifies substituent positions and ring saturation .
  • X-ray crystallography : Resolves stereochemistry in chiral derivatives (e.g., 4-oxo-tetrahydropyrrolo analogs) .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formulas for complex derivatives .

Propiedades

IUPAC Name

pyrrolo[1,2-b]pyridazine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-8(12)6-4-7-2-1-3-9-10(7)5-6/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLVBZCDHIKVNNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CN2N=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80625896
Record name Pyrrolo[1,2-b]pyridazine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80625896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118768-13-1
Record name Pyrrolo[1,2-b]pyridazine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80625896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name pyrrolo[1,2-b]pyridazine-6-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Sal absinthii
Pyrrolo[1,2-b]pyridazine-6-carboxylic acid
Sal absinthii
Sal absinthii
Pyrrolo[1,2-b]pyridazine-6-carboxylic acid
Sal absinthii
Pyrrolo[1,2-b]pyridazine-6-carboxylic acid
Sal absinthii
Pyrrolo[1,2-b]pyridazine-6-carboxylic acid
Sal absinthii
Pyrrolo[1,2-b]pyridazine-6-carboxylic acid
Sal absinthii
Sal absinthii
Pyrrolo[1,2-b]pyridazine-6-carboxylic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.